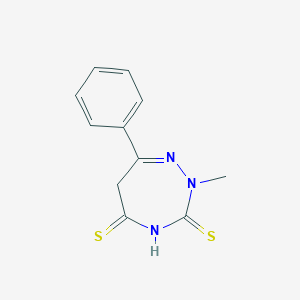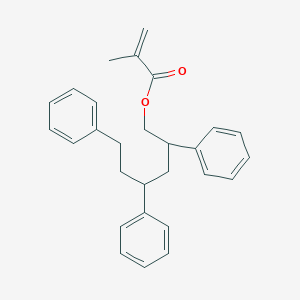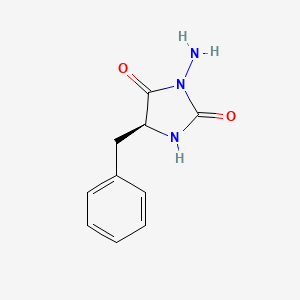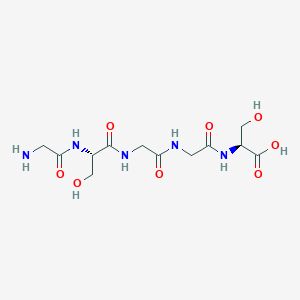![molecular formula C7H3N3OS B14254815 [1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole CAS No. 286390-50-9](/img/structure/B14254815.png)
[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole typically involves multicomponent reactions. One common method is the one-pot three-component fusion reaction, which includes substrates such as 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature. This method is advantageous due to its rapid synthesis, mild reaction conditions, and high yield (90-97%) of products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as the use of sustainable catalysts like vanadium oxide loaded on fluorapatite, are often employed to enhance the efficiency and eco-friendliness of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Aplicaciones Científicas De Investigación
[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug design.
Industry: Utilized in the development of materials for optoelectronic devices, such as dye-sensitized solar cells and organic field-effect transistors
Mecanismo De Acción
The mechanism of action of [1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, interfering with biological pathways to exert its effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A simpler heterocyclic compound with similar biological activities.
Benzothiazole: Another fused ring system with applications in medicinal chemistry.
Thiadiazole: Known for its antimicrobial and anticancer properties
Uniqueness
[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole is unique due to its fused ring structure, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in the development of materials for optoelectronic applications and as a versatile scaffold in drug design .
Propiedades
Número CAS |
286390-50-9 |
|---|---|
Fórmula molecular |
C7H3N3OS |
Peso molecular |
177.19 g/mol |
Nombre IUPAC |
[1,3]thiazolo[5,4-g][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C7H3N3OS/c1-2-5-7(8-3-12-5)6-4(1)9-11-10-6/h1-3H |
Clave InChI |
XABXXZQKGVLGMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NON=C2C3=C1SC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiourea, N-(5-chloro-2-pyridinyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14254740.png)


![Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol](/img/structure/B14254756.png)

![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)

![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)

![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)

![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
